molecular formula C4H11Cl3N4 B2737585 3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride CAS No. 1803583-90-5

3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride

Cat. No.: B2737585
CAS No.: 1803583-90-5
M. Wt: 221.51
InChI Key: VJSFRERLGQGLEB-UHFFFAOYSA-N
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Description

3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride is a chemical compound with the molecular formula C4H9Cl3N4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

The synthesis of 3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride typically involves the reaction of 3-methyl-1H-pyrazole with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated as a trihydrochloride salt. The general reaction scheme is as follows:

3-methyl-1H-pyrazole+hydrazine hydrate+hydrochloric acid3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride\text{3-methyl-1H-pyrazole} + \text{hydrazine hydrate} + \text{hydrochloric acid} \rightarrow \text{this compound} 3-methyl-1H-pyrazole+hydrazine hydrate+hydrochloric acid→3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amino group. Reducing agents such as sodium borohydride are typically used.

    Substitution: The hydrazinyl group can participate in substitution reactions, where it is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The specific pathways involved depend on the target organism and the context of its use .

Comparison with Similar Compounds

3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride can be compared with other similar compounds, such as:

    3-amino-1-methyl-1H-pyrazole: This compound has an amino group instead of a hydrazinyl group, leading to different reactivity and applications.

    3-hydroxy-1-methyl-1H-pyrazole:

    1-methyl-1H-pyrazole-3-carbaldehyde: This compound features an aldehyde group, making it useful in different synthetic applications compared to the hydrazinyl derivative.

The uniqueness of this compound lies in its hydrazinyl group, which imparts distinct reactivity and potential for diverse applications .

Properties

IUPAC Name

(1-methylpyrazol-3-yl)hydrazine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.3ClH/c1-8-3-2-4(6-5)7-8;;;/h2-3H,5H2,1H3,(H,6,7);3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSFRERLGQGLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NN.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803583-90-5
Record name 3-hydrazinyl-1-methyl-1H-pyrazole trihydrochloride
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